6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline
Description
The compound 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline features a quinoxaline core linked to an 8-azabicyclo[3.2.1]octane scaffold via a carbonyl group, with a 1,2,3-triazole substituent at the 3-position of the bicyclic system. This structure combines rigidity from the bicyclo[3.2.1]octane with the heteroaromatic properties of quinoxaline and triazole, making it a candidate for pharmaceutical or agrochemical applications. Below, we compare its structural, synthetic, and biological attributes with similar compounds.
Properties
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(12-1-4-16-17(9-12)20-6-5-19-16)24-13-2-3-14(24)11-15(10-13)23-8-7-21-22-23/h1,4-9,13-15H,2-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVVJHMMDAFXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NC=CN=C4C=C3)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves a multi-step process. One common method is the “click” chemistry approach, which is known for its efficiency and selectivity. This method involves the cycloaddition of azides and alkynes in the presence of a copper catalyst to form the triazole ring . The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound . The azabicyclooctane moiety is then introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring and quinoxaline core are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison
Core Scaffold and Substituents
- The 1,2,3-triazole group enhances hydrogen-bonding and dipole interactions .
- Analog 1: 2-Methyl-6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one (CAS: 2320220-98-0) replaces quinoxaline with a dihydropyridazinone ring and uses 1,2,4-triazole instead of 1,2,3-triazole .
- Analog 2 : Quinazoline derivatives with 1,2,4-triazole Schiff bases (e.g., compounds 6a–6n ) exhibit structural similarity in the heterocyclic core but lack the bicyclo[3.2.1]octane system .
Table 1: Structural Features
Antimicrobial Activity
Pharmacokinetic Considerations
Triazole Formation
- The target compound’s 1,2,3-triazole group likely originates from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles .
- Analog 1 uses 1,2,4-triazole, which may require alternative synthetic routes, such as nucleophilic substitution or cyclocondensation.
Physicochemical Properties
Solubility and Stability
- Fluorinated analogs (e.g., compound 16 in ) exhibit enhanced lipophilicity, whereas the target compound’s solubility depends on the polar triazole and quinoxaline groups.
- Analog 1 (MW 314.34) has lower molecular weight than typical fluorinated derivatives (e.g., 16 , MW ~1,000), suggesting better bioavailability .
Table 2: Property Comparison
Biological Activity
The compound 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
This compound features:
- A quinoxaline core , known for its diverse biological activities.
- A triazole ring , which enhances the compound's interaction with biological targets.
- An 8-azabicyclo[3.2.1]octane moiety , contributing to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms, including:
- Inhibition of Enzymatic Activity : The triazole ring can interact with enzymes through hydrogen bonding and π-π interactions, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The compound may act on various receptors, including G protein-coupled receptors (GPCRs), influencing signaling pathways involved in cellular responses.
Antimicrobial Activity
Research indicates that compounds containing triazole and quinoxaline moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of quinoxaline showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies:
- Case Study : In vitro assays revealed that similar compounds with quinoxaline structures inhibited the proliferation of cancer cell lines by inducing apoptosis .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to the bicyclic structure:
- Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have shown promise in protecting neuronal cells from oxidative stress .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various quinoxaline derivatives, including those similar to our compound, reported a notable reduction in bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : Research involving derivatives of 8-azabicyclo[3.2.1]octane demonstrated significant cytotoxicity against human breast cancer cell lines, indicating the potential for development into therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline, and what analytical methods validate its structural integrity?
Answer: The synthesis typically involves modular assembly of the bicyclo[3.2.1]octane and quinoxaline moieties. A key step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as seen in analogous triazole-containing heterocycles . Post-synthesis, structural validation requires:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the triazole linkage and bicyclo system stereochemistry .
- Infrared Spectroscopy (IR): Peaks at ~2100 cm⁻¹ (triazole C-H stretch) and ~1650 cm⁻¹ (carbonyl) are critical .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by area under the curve) ensures minimal byproducts .
Q. How does the bicyclo[3.2.1]octane scaffold influence the compound's physicochemical properties and bioavailability?
Answer: The bicyclo system enhances rigidity, reducing conformational flexibility and improving metabolic stability. Computational studies (e.g., molecular docking) suggest the scaffold enhances binding to hydrophobic pockets in target enzymes. Experimental logP values (predicted ~2.8) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Q. What are the primary biological targets or mechanisms of action proposed for this compound?
Answer: Quinoxaline derivatives are known for antimicrobial and antitumor activity, often targeting DNA topoisomerases or kinase pathways. The triazole moiety may act as a hydrogen-bond acceptor, enhancing interaction with enzymes like dihydrofolate reductase (DHFR). Preliminary assays should include:
- Enzyme Inhibition Assays: Measure IC₅₀ against DHFR or tyrosine kinases.
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the triazole-bicyclo[3.2.1]octane intermediate, and what factors contribute to regioselectivity challenges?
Answer: Yield optimization requires:
- Catalyst Screening: Cu(I) vs. Ru(II) catalysts for CuAAC; Ru favors steric control in bulky systems .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve azide-alkyne reactivity but may promote side reactions.
Regioselectivity issues arise from competing 1,4- vs. 1,5-triazole isomers. Kinetic vs. thermodynamic control can be managed via temperature (low temps favor 1,4-regioisomers) .
Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
Answer: Contradictions often arise from solvent effects or crystal packing forces unaccounted for in simulations. Mitigation strategies include:
Q. What experimental design principles apply to studying the environmental fate and stability of this compound under varying pH and temperature conditions?
Answer: Adopt a tiered approach:
- Laboratory Studies: Use OECD 301B guidelines to assess biodegradability in aqueous buffers (pH 4–9) at 25°C and 50°C.
- Advanced Analytics: LC-MS/MS quantifies degradation products (e.g., hydrolyzed quinoxaline derivatives).
- Ecotoxicology: Test acute toxicity on Daphnia magna or algae to model ecosystem impacts .
Q. How can researchers reconcile contradictory data regarding the compound's activity across different cell lines or enzymatic assays?
Answer: Contradictions may stem from assay-specific variables (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Solutions include:
- Dose-Response Repetition: Conduct triplicate assays with internal controls (e.g., staurosporine for kinase inhibition).
- Proteomic Profiling: Identify off-target interactions via affinity chromatography or thermal shift assays .
Methodological Resources
- Synthesis Optimization: Reference CuAAC protocols and stereochemical analysis from triazole-quinoxaline analogs .
- Environmental Fate Modeling: Leverage Project INCHEMBIOL’s framework for abiotic/biotic transformation studies .
- Data Reconciliation: Apply comparative methodologies from political science to systematize cross-study analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
